BCR-ABL-T315I Mutation-Context Anti-Proliferative Efficacy: AKI603 Overcomes Resistance Not Addressed by Imatinib
AKI603 exhibits potent anti-proliferative activity in CML cells harboring the BCR-ABL-T315I mutation, a context where the standard-of-care comparator imatinib is completely ineffective. In 32D-T315I cells (Ba/F3 cells expressing BCR-ABL-T315I), AKI603 inhibited proliferation with an IC₅₀ of 0.039 μM (39 nM), whereas imatinib showed no inhibitory effect (IC₅₀ > 10 μM) [1]. In wild-type BCR-ABL-expressing 32D-p210 cells, AKI603 exhibited comparable potency (IC₅₀ = 0.032 μM; 32 nM) [1], demonstrating equipotent activity irrespective of T315I mutation status. The >256-fold difference between AKI603 and imatinib in T315I-mutant cells defines the compound's primary procurement rationale.
| Evidence Dimension | Anti-proliferative activity in BCR-ABL-T315I mutant CML cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.039 μM (39 nM) in 32D-T315I cells |
| Comparator Or Baseline | Imatinib: IC₅₀ > 10 μM in 32D-T315I cells |
| Quantified Difference | >256-fold greater potency of AKI603 versus imatinib in T315I-mutant cells |
| Conditions | 32D-T315I cells (Ba/F3 expressing BCR-ABL-T315I); MTT assay; 48-hour treatment |
Why This Matters
Procurement of AKI603 is justified for T315I-mutant CML models where imatinib and second-generation TKIs (dasatinib, nilotinib) fail, providing a resistance-specific research tool unavailable through BCR-ABL-targeted agents.
- [1] Long ZJ, et al. Aurora A Kinase Inhibitor AKI603 Induces Cellular Senescence in Chronic Myeloid Leukemia Cells Harboring T315I Mutation. Sci Rep. 2016;6:35533. Figure 2A. View Source
